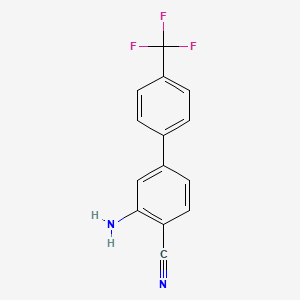

3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile

CAS No.:

Cat. No.: VC18864357

Molecular Formula: C14H9F3N2

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9F3N2 |

|---|---|

| Molecular Weight | 262.23 g/mol |

| IUPAC Name | 2-amino-4-[4-(trifluoromethyl)phenyl]benzonitrile |

| Standard InChI | InChI=1S/C14H9F3N2/c15-14(16,17)12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7H,19H2 |

| Standard InChI Key | FZJPZBIEWMOGHW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)C(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular architecture of 3-amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile consists of two benzene rings connected by a single bond, forming the biphenyl core. The amino group (-NH₂) is positioned at the 3-position of one ring, while the trifluoromethyl (-CF₃) and cyano (-C≡N) groups occupy the 4’- and 4-positions, respectively. This arrangement creates a sterically congested yet electronically diverse system, with the trifluoromethyl group exerting a strong electron-withdrawing effect and the amino group contributing electron-donating resonance effects.

Molecular Data

Key physicochemical properties and identifiers are summarized below:

| Property | Value |

|---|---|

| CAS Number | 140483-60-9 |

| Molecular Formula | C₁₄H₉F₃N₂ |

| Molecular Weight | 262.23 g/mol |

| IUPAC Name | 2-amino-4-[4-(trifluoromethyl)phenyl]benzonitrile |

| Classification | Biphenyl derivative, Aromatic compound |

The compound’s lipophilicity, influenced by the trifluoromethyl group, enhances its permeability in biological systems, while the cyano group contributes to its stability under physiological conditions.

Synthesis and Production Methods

Suzuki-Miyaura Coupling

The biphenyl core is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples an aryl halide with an aryl boronic acid. For this compound, the reaction conditions are optimized to ensure regioselectivity and high yield. A representative pathway involves:

-

Preparation of precursors: A brominated phenylboronic acid derivative and a halogenated benzotrifluoride.

-

Catalytic system: Palladium(II) acetate with a phosphine ligand (e.g., triphenylphosphine) in a mixture of toluene and aqueous sodium carbonate.

-

Reaction conditions: Heated to 80–100°C under inert atmosphere for 12–24 hours.

The resulting biphenyl intermediate undergoes subsequent functionalization to introduce the amino and cyano groups.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Substitution

The electron-rich benzene ring (bearing the amino group) undergoes electrophilic substitution at the ortho and para positions. For example, nitration with nitric acid yields nitro derivatives, while halogenation with chlorine or bromine produces halo-substituted analogs.

Reduction and Oxidation

-

Nitrile Reduction: The cyano group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran.

-

Amino Group Oxidation: Treatment with hydrogen peroxide in acidic media converts the amino group to a nitro group.

Mechanistic Insights

The trifluoromethyl group’s -I effect deactivates the adjacent benzene ring, directing electrophiles to the amino-substituted ring. Quantum mechanical calculations suggest that the amino group’s +M effect lowers the activation energy for electrophilic attack at the para position relative to the meta.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume